2-Methyl-2-(methylamino)propanal
Description
The compound 2-Methyl-2-(methylamino)propanal is a branched aldehyde featuring a methylamino (-NHCH₃) group at the 2-position. These analogs share a propanal backbone with varying substituents (e.g., thio, sulfonyl, or carbamoyl groups) that influence their chemical behavior, biological activity, and environmental fate .
For context, aldicarb (2-Methyl-2-(methylthio)propanal O-(methylcarbamoyl)oxime) is a systemic carbamate insecticide and nematicide first introduced in 1970. It is highly toxic (WHO Class Ia) and undergoes metabolic transformations in biological systems to sulfoxide and sulfone derivatives, such as aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-[(methylamino)carbonyl]oxime) .
Properties
CAS No. |
98137-44-1 |
|---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)propanal |
InChI |
InChI=1S/C5H11NO/c1-5(2,4-7)6-3/h4,6H,1-3H3 |
InChI Key |
HQQBABZBFYYAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methylamino)propanal can be synthesized through several methods. One common method involves the reaction of isobutene, chlorine, and methyl cyanide. The reaction proceeds through the formation of N-[1-(chloromethyl)propyl] acetyl chloroamine, which is then hydrolyzed to obtain 2-amino-2-methyl-1-propanol. This intermediate is further oxidized to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, making it suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)propanal undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-2-(methylamino)propanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the synthesis of pharmaceutical compounds and as a reagent in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)propanal involves its reactivity with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The compound can interact with enzymes and other proteins, affecting biochemical pathways and cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Methyl-2-(methylamino)propanal with structurally related carbamates and aldehydes, focusing on substituents, molecular properties, and applications:
Metabolic and Environmental Fate
- Aldicarb: In biological systems, aldicarb is oxidized to aldicarb sulfoxide and further hydrolyzed to the oxime sulfoxide. In plants, this is converted to 2-methyl-2-(methylsulfinyl)propanol, a less toxic aldehyde derivative . Soil and water hydrolysis yields phenolic byproducts, contributing to groundwater contamination .
- Aldoxycarb : As the sulfone derivative, aldoxycarb is more polar and less volatile than aldicarb, leading to prolonged environmental persistence .
- Methomyl: Unlike aldicarb, methomyl undergoes rapid hydrolysis to non-toxic products (acetonitrile, CO₂), reducing its environmental impact .
Regulatory and Toxicity Profiles
- Aldicarb : Banned or restricted in multiple countries due to high acute toxicity (LD₅₀ <1 mg/kg) and groundwater contamination risks .
- Aldoxycarb : Moderately toxic (LD₅₀ = 20 mg/kg) but regulated under the Rotterdam Convention due to residual environmental risks .
Key Research Findings
Substituent Effects on Toxicity :
- The methylthio group in aldicarb enhances its lipophilicity and bioactivity, whereas oxidation to sulfonyl (aldoxycarb) reduces acute toxicity but increases environmental persistence .
- Replacement of thio/sulfonyl with hydroxyl (e.g., 3-Hydroxy-2,2-dimethylpropanal) eliminates pesticidal activity but improves biodegradability .
Metabolic Pathways :
- Carbamates like aldicarb and methomyl share hydrolysis pathways but diverge in oxidation products. Aldicarb forms sulfoxides, while methomyl degrades to simpler nitriles .
Environmental Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
